molecular formula C22H21FN2O4 B11314599 N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11314599
M. Wt: 396.4 g/mol
InChI Key: OVTZWTGBQHKIQU-UHFFFAOYSA-N
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Description

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of benzoxazine and benzofuran structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazine and benzofuran intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include fluorinating agents, carboxylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific diseases or conditions.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved would depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide stands out due to its combination of benzoxazine and benzofuran moieties, which may confer unique chemical and biological properties

Properties

Molecular Formula

C22H21FN2O4

Molecular Weight

396.4 g/mol

IUPAC Name

N-(4-butyl-3-oxo-1,4-benzoxazin-6-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H21FN2O4/c1-3-4-9-25-17-11-15(6-8-19(17)28-12-20(25)26)24-22(27)21-13(2)16-10-14(23)5-7-18(16)29-21/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,24,27)

InChI Key

OVTZWTGBQHKIQU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=C(C4=C(O3)C=CC(=C4)F)C

Origin of Product

United States

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